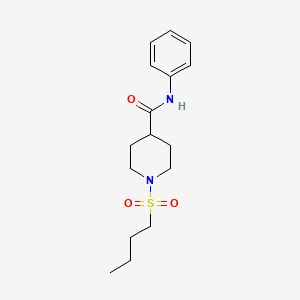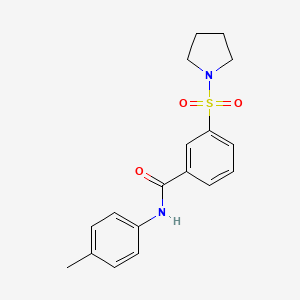
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered interest due to its unique chemical structure and potential applications. The core structure includes a pyrrolidine ring, which is a common motif in many biologically active compounds.
Synthesis Analysis
The synthesis of similar compounds involves multistep processes typically starting from commercially available anilines or acids. For example, a related compound was synthesized starting from 4-trifluoromethoxyaniline using the Paal-Knorr method for pyrrole ring formation followed by a series of reactions to introduce the thiazole ring (Vovk et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography, NMR spectroscopy, and DFT studies. For instance, N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were structurally investigated through NMR and mass spectra, revealing the presence of diastereoisomeric pairs (Demir-Ordu et al., 2015).
Chemical Reactions and Properties
The compound's chemical properties, such as reactivity and interactions, are often studied through computational methods and spectroscopic analyses. For example, quantum mechanical and spectroscopic investigations were conducted on a similar compound, revealing insights into its electronic properties and interaction landscapes (Diwaker, 2014).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. Research on similar compounds has shown that their melting temperatures can depend on lattice energy and molecular symmetry (Gallagher et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Compounds with structural elements similar to the queried chemical have been synthesized for potential biological applications. For instance, the synthesis of novel pyrrolo[1,2-e]imidazole derivatives showing potential antimicrobial activity represents an innovative approach to creating new therapeutic agents (Nural et al., 2018). Similarly, compounds incorporating the thiazole moiety, like the synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, have been evaluated for their anticancer and antimicrobial properties, indicating a broad spectrum of biological activity (Katariya et al., 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to the queried chemical. The antimicrobial screening of newly synthesized tetrahydropyrimidine derivatives highlights the potential of such compounds to serve as effective agents against bacterial and fungal infections (Akbari et al., 2008). These findings are crucial for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance.
Molecular Docking and Biological Activity Predictions
The molecular docking studies of synthesized compounds, such as the pyridine and fused pyridine derivatives, provide insights into their potential biological activities, including antimicrobial and antioxidant properties. This approach aids in the rational design of compounds with enhanced biological activities (Flefel et al., 2018).
Anticancer Activity
Compounds featuring a thiazole moiety have been synthesized and evaluated for their anticancer activity, demonstrating the versatility of these compounds in drug development. The synthesized thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibit good inhibitory activity against various cancer cell lines, emphasizing their potential as anticancer agents (Atta et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-8-22-15(17-9)18-14(21)10-6-13(20)19(7-10)12-4-2-11(16)3-5-12/h2-5,8,10H,6-7H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNONBQOYHKVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)
